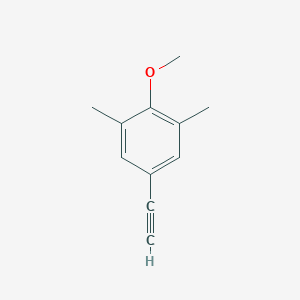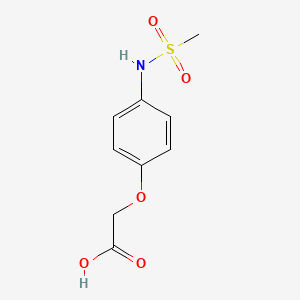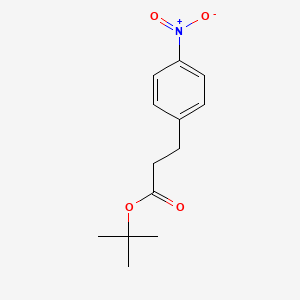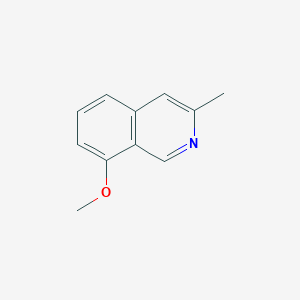
8-Methoxy-3-methylisoquinoline
Descripción general
Descripción
8-Methoxy-3-methylisoquinoline is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzene and pyridine ring, with a methoxy group (-OCH3) attached at the 8th position and a methyl group (-CH3) at the 3rd position .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 301.1±22.0 °C and a predicted density of 1.102±0.06 g/cm3 . The pKa value is predicted to be 5.85±0.50 .Aplicaciones Científicas De Investigación
Phenol Oxidation and Synthesis in Alkaloid Chemistry
A study by Birch et al. (1975) explored the phenol oxidation process involving compounds related to the benzylisoquinoline alkaloid cularine. This research involved the synthesis and novel ring-opening of spirocyclic dienones, including a compound tentatively identified as 1-(4,6-dihydroxy-3-methoxy-benzyl)-1,2,3,4-tetrahydro-7-methoxy-N-methylisoquinolin-8-ol. This work contributes to understanding the complex chemical reactions and synthesis processes in alkaloid chemistry (Birch, Jackson, Shannon, & Stewart, 1975).
Inhibitory Activity in DNA Repair Enzymes
Griffin et al. (1998) synthesized a series of quinazolinone inhibitors, including 8-methoxyquinazolinones, to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This study highlighted the potential of these compounds in clinical studies concerning drug- and radiation-induced DNA damage, demonstrating their significance in the development of new therapeutic strategies (Griffin, Srinivasan, Bowman, et al., 1998).
Biogenetic-type Synthesis of Alkaloids
Kametani et al. (1971) conducted a study on the biogenetic-type synthesis of cularine, a benzylisoquinoline alkaloid. Their research involved the phenolic oxidation of specific isoquinolines, contributing to the synthesis of complex natural products and advancing the understanding of alkaloid biosynthesis (Kametani, Fukumoto, & Fujihara, 1971).
Antifungal and Antibacterial Activities
A study by Ma et al. (2017) isolated new isoquinolone alkaloids from an endophytic fungus, demonstrating their strong antifungal and antibacterial activities. This research highlights the potential of 8-methoxy-3-methylisoquinoline derivatives in developing new antimicrobial agents (Ma, Qiao, Kong, et al., 2017).
Novel Synthesis Methods for Alkaloids
Melzer et al. (2018) presented a novel method for introducing a methyl group at C1 of isoquinolines, exemplified by the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This study contributes to the effective synthesis approaches for highly-substituted isoquinolines, crucial in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018).
Propiedades
IUPAC Name |
8-methoxy-3-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMGYTVXFHZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



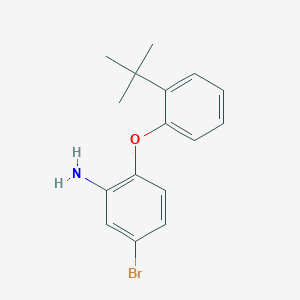

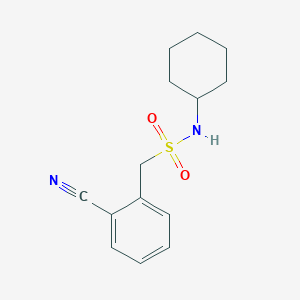

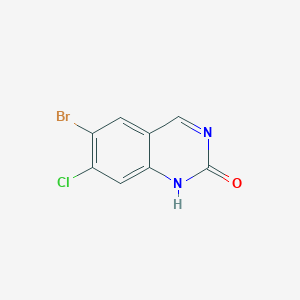


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)


